molecular formula C14H12N2O B15262517 3-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile

3-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile

Cat. No.: B15262517
M. Wt: 224.26 g/mol
InChI Key: XRPUUQJCYBRIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile is a compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle with one nitrogen atom. Compounds containing the pyrrole ring are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile can be achieved through the Paal–Knorr reaction. The reaction conditions typically involve the use of a catalytic amount of iron (III) chloride in the presence of water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 3-(1-Ethyl-2-carboxyl-1H-pyrrol-3-yl)benzonitrile.

    Reduction: 3-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzylamine.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

3-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active pyrrole derivatives.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The aldehyde and nitrile groups can also form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile is unique due to the presence of both an ethyl and formyl group on the pyrrole ring, which can influence its reactivity and biological activity. This combination of functional groups is not commonly found in other pyrrole derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-(1-ethyl-2-formylpyrrol-3-yl)benzonitrile

InChI

InChI=1S/C14H12N2O/c1-2-16-7-6-13(14(16)10-17)12-5-3-4-11(8-12)9-15/h3-8,10H,2H2,1H3

InChI Key

XRPUUQJCYBRIJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.